

Application Notes: Ytterbium-169 for Non-Destructive Testing of Thin Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ytterbium-169**

Cat. No.: **B083583**

[Get Quote](#)

Introduction

Ytterbium-169 (Yb-169) is a radioisotope that has gained prominence in the field of non-destructive testing (NDT), particularly for the radiographic inspection of thin and low-density materials.^{[1][2]} Its unique low-energy gamma radiation profile offers distinct advantages over more traditional isotopes like Iridium-192 and Cobalt-60, especially in applications demanding high contrast and resolution. These application notes provide an overview of the characteristics, advantages, and common uses of Yb-169 in industrial radiography.

Principle of Operation

Radiographic testing with Yb-169 follows the fundamental principles of gamma radiography. A sealed source containing Yb-169 is placed on one side of the material to be inspected, and a detector (typically radiographic film or a digital detector) is placed on the opposite side. As the gamma rays pass through the material, they are attenuated based on the material's thickness, density, and atomic composition. Thinner sections or areas with voids and defects will allow more radiation to pass through, resulting in a darker image on the film or a higher signal on the detector. The resulting radiograph provides a two-dimensional shadow image of the internal structure of the object, revealing discontinuities that are not visible externally.

Advantages of Ytterbium-169

The primary advantages of Yb-169 for the non-destructive testing of thin materials include:

- High Image Quality: Yb-169 emits low-energy gamma photons, which results in high-contrast and high-definition radiographs, making it easier to detect small defects.[1]
- Suitability for Thin Sections: It is particularly effective for inspecting steel in the thickness range of 4-15 mm.[3] For steel thicknesses below 12.7 mm (0.5 inches), Yb-169 can be a safer and more cost-effective alternative to Iridium-192.[1]
- Enhanced Safety: The low energy of Yb-169's gamma rays leads to smaller controlled areas for radiation safety.[1][3] This is a significant advantage in field radiography, as it can reduce the number of personnel required to secure a radiographic area and minimize radiation exposure.[1] Radiation scattered from the air, the object, and surrounding materials is also less with Yb-169 compared to conventional X-ray sources, Ir-192, or Co-60.[2]
- Portability: Yb-169 sources can be housed in small, lightweight exposure units (weighing about 20 pounds), making them highly portable for on-site inspections.[2]
- Versatility: Besides steel, Yb-169 is useful for the radiography of a variety of other materials, including aluminum, magnesium, castings, weldments, and even plastics and wood.[2]

Applications

Ytterbium-169 is a versatile tool for a range of NDT applications, including:

- Weld Inspection: It is highly effective for inspecting welds in thin-walled pipes and structures, where high sensitivity is required to detect fine cracks, lack of fusion, and porosity.
- Aerospace Components: The aerospace industry relies on NDT to ensure the integrity of critical components. Yb-169 can be used to inspect composite materials, thin-walled castings, and other lightweight structures for manufacturing defects and in-service damage.
- Castings and forgings: For thin-section castings and forgings, Yb-169 provides excellent sensitivity for detecting shrinkage, porosity, and other casting defects.
- Cultural Heritage: The low energy of Yb-169 makes it suitable for the examination of historical artifacts, where it can reveal details of construction and identify areas of degradation without causing damage.

Quantitative Data

Physical Properties of Ytterbium-169

Property	Value
Half-life	32.03 days[4]
Decay Mode	Electron Capture[4]
Primary Gamma Ray Energies	63-308 keV[3]
Average Energy	93 keV (excluding photons <10keV)[4]
Exposure Rate Constant	1.80 R cm ² /mCi-h[4]
Air Kerma Rate Constant	0.427 cGy cm ² /h MBq[4]
Half-Value Layer (Lead)	0.2 mm[4][5]
Tenth-Value Layer (Lead)	1.6 mm[4][5]

Comparison of Ytterbium-169 with Other Common Radiography Sources

Feature	Ytterbium-169 (Yb-169)	Iridium-192 (Ir-192)	Cobalt-60 (Co-60)
Half-life	32.03 days[4]	73.83 days	5.27 years
Energy Range	63-308 keV[3]	296-612 keV	1.17 & 1.33 MeV
Optimal Steel Thickness	4-15 mm[3]	10-70 mm	25-150 mm
Relative Safety Hazard	Lower	Moderate	High
Image Contrast	High	Moderate	Low
Portability	High	Moderate	Low

Experimental Protocols

1. Safety Precautions

- Personnel Dosimetry: All personnel involved in the radiographic procedure must wear appropriate personal dosimeters (e.g., film badges, TLDs, or electronic dosimeters) to monitor their radiation dose.
- Controlled Area: A controlled area must be established around the radiographic setup, with clear warning signs and barriers to prevent unauthorized entry. The size of the controlled area for Yb-169 is generally smaller than for more energetic sources.[1][3]
- Source Handling: The Yb-169 sealed source must always be handled using appropriate remote handling tools and stored in a shielded container when not in use.
- Survey Meters: A calibrated radiation survey meter must be used to monitor radiation levels and ensure that the source is properly shielded after each exposure.

2. Equipment Setup

- Source Selection: Select a Yb-169 source with an appropriate activity for the material and thickness being inspected.
- Source Projector and Collimator: Place the Yb-169 source in a suitable source projector equipped with a collimator to direct the radiation beam towards the area of interest and minimize scatter.
- Detector Placement: Position the radiographic film or digital detector on the side of the object opposite the source. Ensure good contact between the detector and the object to maximize image sharpness.
- Source-to-Detector Distance (SDD): Determine the appropriate SDD based on the desired geometric unsharpness and exposure time. A longer SDD will result in a sharper image but will require a longer exposure time.
- Image Quality Indicators (IQIs): Place appropriate IQIs (penetrameters) on the source side of the object to verify the sensitivity of the radiographic technique.

3. Exposure Calculation

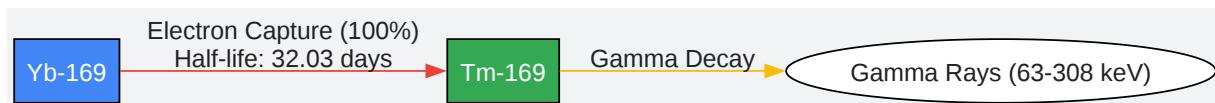
The exposure time can be calculated using the following formula:

Exposure Time = $(\text{Exposure Factor} \times 2^{(t/\text{HVL})}) / (\text{Source Activity} \times (\text{SDD}/\text{Reference Distance})^2)$

Where:

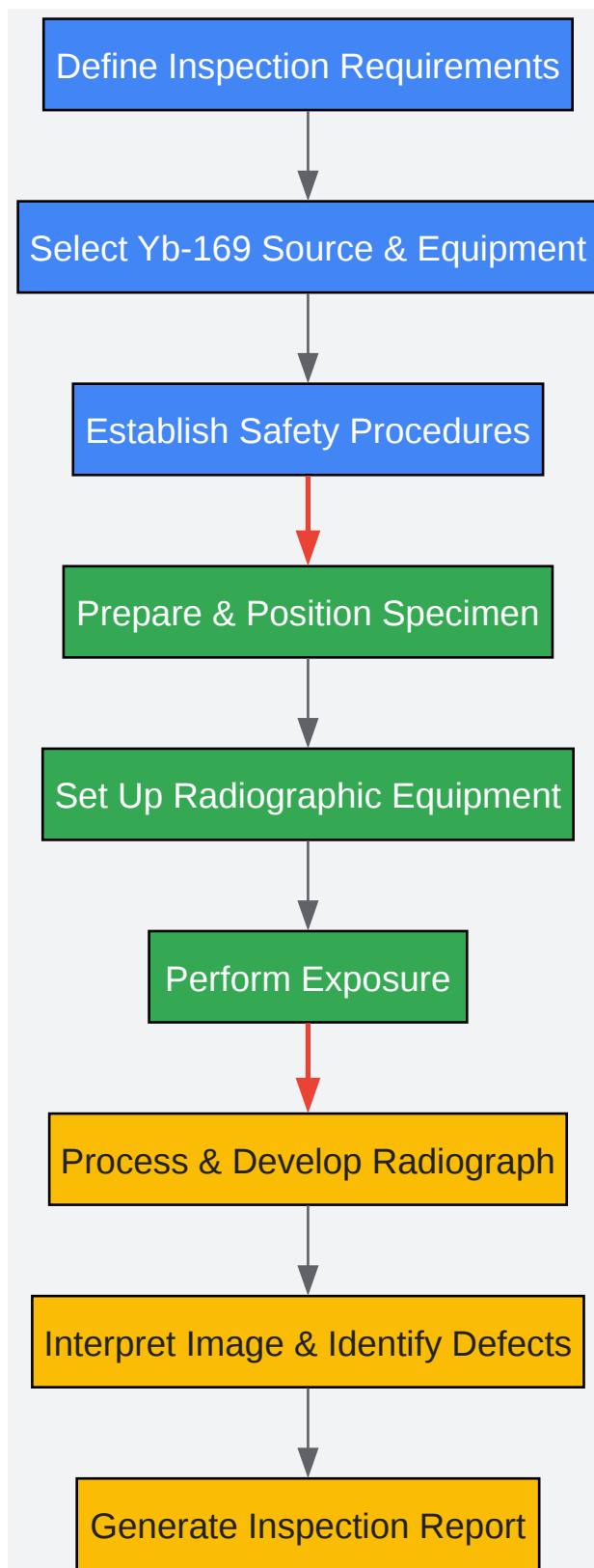
- Exposure Factor: An empirical value obtained from exposure charts for the specific material and film/detector system.
- t: Thickness of the material.
- HVL: Half-Value Layer of the material for Yb-169's energy spectrum.
- Source Activity: The current activity of the Yb-169 source, corrected for decay.
- SDD: Source-to-Detector Distance.
- Reference Distance: The distance at which the exposure factor was determined.

Alternatively, exposure calculators or software can be used to determine the correct exposure parameters.

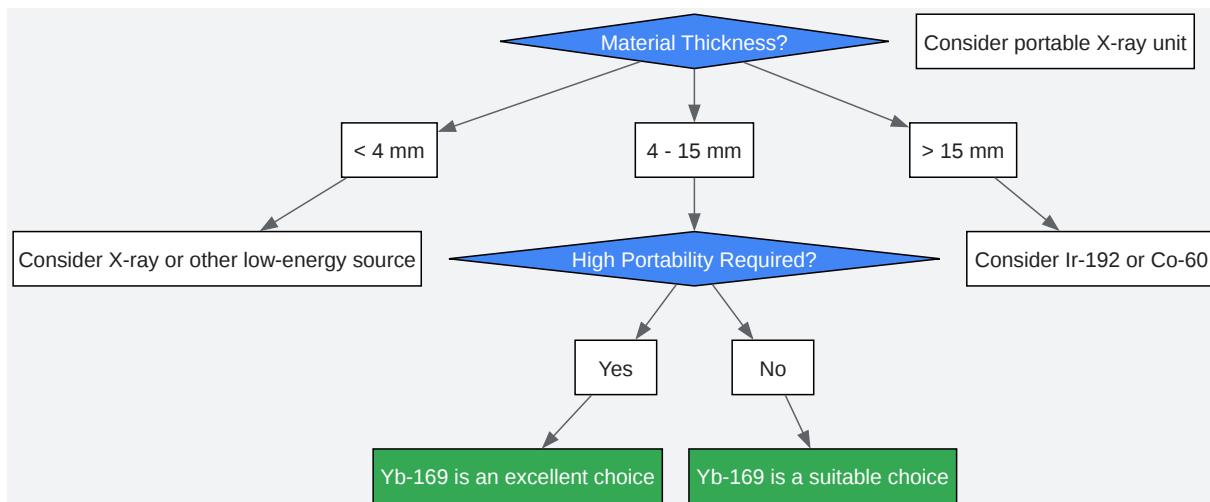

4. Image Acquisition and Processing

- Exposure: Expose the detector for the calculated time.
- Film Processing: If using radiographic film, process it according to the manufacturer's recommendations.
- Digital Image Acquisition: If using a digital detector, acquire the image according to the system's operating procedures.
- Image Processing: Digital images may be enhanced using software to improve contrast and brightness for better interpretation.

5. Image Interpretation and Defect Analysis


- Viewing Conditions: View the radiograph under proper lighting conditions, using a high-intensity film viewer for film or a high-resolution monitor for digital images.
- IQI Verification: Confirm that the required IQI sensitivity has been achieved.
- Defect Identification: Examine the radiograph for indications of defects such as cracks, porosity, inclusions, and voids.
- Reporting: Document the findings, including the location, size, and type of any detected defects, in a formal report.

Visualizations


[Click to download full resolution via product page](#)

Caption: Decay scheme of **Ytterbium-169**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NDT with Yb-169.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting Yb-169.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [osti.gov](#) [osti.gov]
- 2. [tandfonline.com](#) [tandfonline.com]
- 3. [gilligans.co.uk](#) [gilligans.co.uk]
- 4. [oncologymedicalphysics.com](#) [oncologymedicalphysics.com]

- 5. Ytterbium-169: calculated physical properties of a new radiation source for brachytherapy
- PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Ytterbium-169 for Non-Destructive Testing of Thin Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083583#ytterbium-169-for-non-destructive-testing-of-thin-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com